molecular formula C6H6ClNS B3034212 2-Amino-6-chlorobenzenethiol CAS No. 14482-33-8

2-Amino-6-chlorobenzenethiol

Cat. No.: B3034212
CAS No.: 14482-33-8
M. Wt: 159.64 g/mol
InChI Key: CUSZLHZMWOEZBU-UHFFFAOYSA-N
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Description

2-Amino-6-chlorobenzenethiol is an organic compound with the molecular formula C6H6ClNS. It is a derivative of benzenethiol, featuring an amino group at the 2-position and a chlorine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-chlorobenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloronitrobenzene with thiourea, followed by reduction. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chlorobenzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-6-chlorobenzenethiol (CAS Number: 10558919) is a sulfur-containing organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₆H₆ClN₁S
  • Molecular Weight : 175.64 g/mol
  • InChI Key : NGIRMPARLVGMPX-UHFFFAOYSA-N

This compound features an amino group and a thiol group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various substituted thiophenols, it was found that this compound could inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In vitro studies revealed that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This activity is attributed to the presence of the thiol group, which can donate electrons to neutralize reactive oxygen species (ROS) .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.
  • Free Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, thereby protecting cells from oxidative damage.
  • Cell Membrane Disruption : Interaction with lipid membranes may lead to increased permeability, causing cell lysis in susceptible bacterial strains.

Study on Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against MRSA, demonstrating its potential as a therapeutic agent for resistant infections .

Antioxidant Evaluation

In another investigation, the antioxidant capacity was quantified using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µM in DPPH scavenging activity, showcasing its effectiveness compared to standard antioxidants like ascorbic acid .

Comparative Biological Activity Table

CompoundAntimicrobial Activity (MIC µg/mL)Antioxidant Activity (IC50 µM)
This compound3225
Ascorbic AcidN/A12
QuercetinN/A20

Properties

IUPAC Name

2-amino-6-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSZLHZMWOEZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308765
Record name 2-Amino-6-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14482-33-8
Record name 2-Amino-6-chlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14482-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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